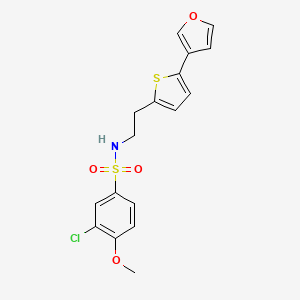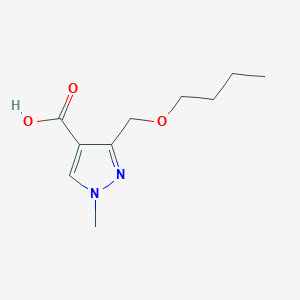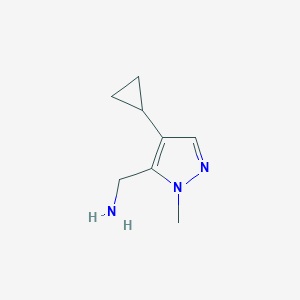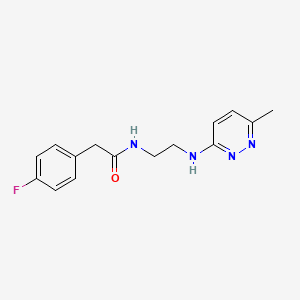![molecular formula C19H19NO4 B2871524 N-isopentyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide CAS No. 690640-95-0](/img/structure/B2871524.png)
N-isopentyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Casein Kinase II Inhibition
This compound has been identified as a potent inhibitor of Casein Kinase II (CK2), an enzyme involved in various diseases, including cancer . A QSAR model based on indeno[1,2-b]indole derivatives predicted the activity of naphtho[2,3-b]furan-4,9-dione derivatives, including our compound of interest, which exhibited an IC50 value of 2.33 µM . This suggests its potential use in developing cancer therapies targeting CK2.
Anticancer Activity
In vitro studies have shown that this compound can reduce cell viability by more than 60% after 24 hours of incubation using a concentration of 10 µM . This indicates a strong anticancer activity, making it a candidate for further research in cancer treatment.
Molecular Modeling and Drug Design
The structure of this compound has been used in molecular modeling to predict its interaction with biological targets . Its unique structure makes it suitable for use in drug design, particularly in the development of new pharmacophores.
QSAR Model Development
The compound’s activity data contribute to the development of Quantitative Structure-Activity Relationship (QSAR) models . These models are essential for predicting the biological activity of new compounds based on their chemical structure.
Cell Signaling Pathways
As CK2 plays a role in various cell signaling pathways, studying the effects of this compound on these pathways can reveal new aspects of cellular regulation and potential therapeutic targets.
Each of these applications offers a unique perspective on the potential uses of this compound in scientific research. Further studies could expand on these applications and uncover additional uses. The compound’s role as a CK2 inhibitor is particularly promising, given the enzyme’s involvement in disease processes.
Europe PMC - QSAR Model of Indeno[1,2-b]indole Derivatives and Identification of N-isopentyl-2-methyl-4,9-dioxo-4,9-Dihydronaphtho[2,3-b]furan-3-carboxamide as a Potent CK2 Inhibitor.
Mécanisme D'action
Target of Action
The primary target of N-isopentyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide is Casein kinase II (CK2) . CK2 is an intensively studied enzyme involved in various diseases, particularly cancer .
Mode of Action
The compound interacts with CK2 and inhibits its activity. It has been found to inhibit CK2 with an IC50 value of 2.33 µM . The IC50 value is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency of the compound.
Pharmacokinetics
It’s known that the compound can reduce cell viability by more than 60% after 24 hours of incubation using 10 µm , indicating its ability to penetrate cells and exert its effects.
Result of Action
The result of the compound’s action is a significant reduction in cell viability. Specifically, all four candidates of naphtho[2,3-b]furan-4,9-dione derivatives, including N-isopentyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide, were able to reduce cell viability by more than 60% after 24 hours of incubation .
Propriétés
IUPAC Name |
2-methyl-N-(3-methylbutyl)-4,9-dioxobenzo[f][1]benzofuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-10(2)8-9-20-19(23)14-11(3)24-18-15(14)16(21)12-6-4-5-7-13(12)17(18)22/h4-7,10H,8-9H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGQAHBJKOFODL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C(=O)C3=CC=CC=C3C2=O)C(=O)NCCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-isopentyl-2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-bromophenyl)-2-[4-(piperidine-1-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2871446.png)


![8-(2,5-dimethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2871449.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B2871450.png)
![N-(2,3-dimethylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2871451.png)
![N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B2871452.png)
![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide hydrochloride](/img/structure/B2871455.png)

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(4-methylphenyl)sulfanylpurine-2,6-dione](/img/structure/B2871461.png)
![3-Benzyl-2-[2-(4-bromophenyl)-2-oxoethyl]sulfanyl-6-piperidin-1-ylquinazolin-4-one](/img/structure/B2871462.png)
![[7-(3-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetonitrile](/img/structure/B2871464.png)